molecular formula C27H42N4O2 B12781917 Oraqix CAS No. 101362-25-8

Oraqix

カタログ番号: B12781917
CAS番号: 101362-25-8
分子量: 454.6 g/mol
InChIキー: WZSPWMATVLBWRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oraqix is a periodontal gel that contains two active ingredients: lidocaine and prilocaine. These are both amide local anesthetics used to provide localized anesthesia in periodontal pockets during dental procedures such as scaling and root planing . This compound is unique in that it is applied topically rather than injected, making it a non-invasive option for pain management in dental treatments.

準備方法

Oraqix is prepared as a microemulsion, where the oil phase is a eutectic mixture of lidocaine and prilocaine in a 1:1 ratio by weight . This mixture has a melting point below room temperature, allowing both local anesthetics to exist as liquid oils rather than crystals. The formulation also includes poloxamer excipients, which exhibit reversible temperature-dependent gelation. At room temperature, this compound is a low-viscosity fluid, but it transforms into an elastic gel at body temperature .

化学反応の分析

Oraqix primarily undergoes hydrolysis and enzymatic degradation in the body. The active ingredients, lidocaine and prilocaine, are metabolized in the liver by cytochrome P450 enzymes. Lidocaine is metabolized to monoethylglycinexylidide and glycinexylidide, while prilocaine is metabolized to ortho-toluidine and N-propylamine . These metabolites are then excreted in the urine. The reactions involved are primarily hydrolysis and oxidation.

科学的研究の応用

Oraqix has several scientific research applications, particularly in the fields of dentistry and pain management. It is used to provide localized anesthesia during periodontal procedures, reducing the need for injectable anesthetics . Research has shown that this compound is effective in controlling pain during scaling and root planing, making it a valuable tool for dental professionals . Additionally, its non-invasive application method makes it an attractive option for patients who are apprehensive about injections.

作用機序

The mechanism of action of Oraqix involves the blockage of sodium ion channels by lidocaine and prilocaine. These channels are essential for the initiation and conduction of neuronal impulses. By blocking these channels, this compound prevents the transmission of pain signals, resulting in localized anesthesia . The gel form of this compound allows it to be applied directly into periodontal pockets, where it solidifies at body temperature and releases the active ingredients.

特性

101362-25-8

分子式

C27H42N4O2

分子量

454.6 g/mol

IUPAC名

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide

InChI

InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16)

InChIキー

WZSPWMATVLBWRS-UHFFFAOYSA-N

正規SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。